Technical Guide: Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Technical Guide: Synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
This guide details the synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane , a high-value spirocyclic scaffold in medicinal chemistry. This moiety is prized for its ability to restrict conformation while modulating metabolic stability and lipophilicity via the gem-difluoro group.
The protocol focuses on a robust, scalable route: De novo spirocyclization followed by late-stage deoxyfluorination . This strategy allows for the generation of the critical 3-ketone intermediate, which serves as a divergent point for various analogs, before installing the fluorine atoms.
Retrosynthetic Analysis & Strategy
The structural rigidity of the 1-oxa-8-azaspiro[4.5]decane core necessitates a synthesis that builds the tetrahydrofuran (THF) ring onto a pre-existing piperidine scaffold. The gem-difluoro motif is most reliably installed via nucleophilic fluorination of a corresponding ketone.
Strategic Disconnection
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Target: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane.
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Precursor: 1-Oxa-8-azaspiro[4.5]decan-3-one (The "Spiro-Ketone").
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Intermediate: 3-Methylene-1-oxa-8-azaspiro[4.5]decane.[1][2]
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Starting Material: N-Boc-4-piperidone.
Rationale:
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Late-Stage Fluorination: Using DAST or Deoxofluor™ on the ketone is superior to early-stage fluorination due to the sensitivity of C-F bonds to strong nucleophiles used in ring closures.
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Spirocyclization: The 5-exo-dig cyclization of a homopropargyl alcohol is a thermodynamically favored pathway to generate the exocyclic methylene, which is a "masked" ketone.
Figure 1: Retrosynthetic logic flow from the target fluorinated spirocycle back to commercial starting materials.
Detailed Experimental Protocol
Step 1: Barbier Reaction to 4-Hydroxy-4-propargylpiperidine
The addition of a propargyl unit to the piperidone ketone must be controlled to prevent bis-addition or elimination. The Barbier conditions (Zn/propargyl bromide) are preferred over Grignard reagents for higher tolerance of moisture and cleaner profiles.
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Reagents: N-Boc-4-piperidone (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene), Activated Zinc dust (1.5 eq), NH₄Cl (sat. aq.), THF.
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Procedure:
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Activate Zn dust by washing with dilute HCl, water, acetone, and drying under vacuum.
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Suspend Zn in anhydrous THF under N₂. Add a catalytic amount of I₂.
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Add propargyl bromide dropwise at 0 °C. Stir for 20 min to form the organozinc species.
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Add N-Boc-4-piperidone (dissolved in THF) slowly at 0 °C.
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Allow to warm to RT and stir for 4–6 h. Monitor by TLC (EtOAc/Hexane 1:3).
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Quench: Pour into ice-cold saturated NH₄Cl. Extract with EtOAc (3x).
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Purification: Flash chromatography (SiO₂, 0-30% EtOAc/Hexane).
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Checkpoint: Product should be a white solid/oil. ¹H NMR will show the alkyne proton triplet at ~2.0 ppm and the propargylic methylene doublet at ~2.3 ppm.
Step 2: Ag(I)-Catalyzed Spirocyclization
This is the critical ring-closing step. Silver salts catalyze the 5-exo-dig cyclization of the hydroxyl group onto the alkyne, generating the exocyclic double bond.
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Reagents: Propargyl alcohol intermediate (1.0 eq), AgNO₃ (0.1 eq), Et₃N (0.2 eq), MeOH or DCM.
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Procedure:
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Dissolve the intermediate in MeOH (0.1 M).
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Add AgNO₃ and Et₃N.
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Stir at reflux (65 °C) for 12–18 h. The reaction may turn dark due to silver.
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Workup: Filter through a Celite pad to remove silver residues. Concentrate the filtrate.
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Purification: Flash chromatography. The product is 3-methylene-1-oxa-8-azaspiro[4.5]decane.[1][2]
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Mechanism: Ag⁺ coordinates the alkyne, activating it for intramolecular nucleophilic attack by the hydroxyl oxygen. Proton transfer and protodemetallation yield the exocyclic alkene.
Step 3: Ozonolysis to the Spiro-Ketone
Converting the exocyclic methylene to the ketone provides the substrate for fluorination.
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Reagents: Methylene intermediate, O₃ gas, DMS (Dimethyl sulfide) or PPh₃, DCM/MeOH (1:1).
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Procedure:
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Dissolve the methylene compound in DCM/MeOH at -78 °C.
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Bubble O₃ until the solution turns a persistent faint blue (indicating saturation).
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Purge with N₂ or O₂ to remove excess ozone (solution becomes colorless).
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Add excess DMS (5.0 eq) at -78 °C.
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Warm slowly to RT and stir overnight.
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Purification: Concentrate and purify via column chromatography.
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Data: The ¹³C NMR will show a ketone carbonyl signal at ~215 ppm (characteristic of 3-furanone types).
Step 4: Deoxyfluorination (The Core Transformation)
This step replaces the carbonyl oxygen with two fluorine atoms. Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating; use Deoxofluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability if available.
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Reagents: Spiro-Ketone (1.0 eq), DAST or Deoxofluor (2.5 eq), Anhydrous DCM.
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Procedure:
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Vessel: Use a Teflon or plastic reaction vessel if possible (glass is acceptable for short durations, but HF etching can occur).
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Dissolve the ketone in anhydrous DCM under N₂. Cool to 0 °C.
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Add DAST dropwise via syringe. Do not rush —exothermic.
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Allow to warm to RT and stir for 12–24 h.
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Quench (Critical): Cool to 0 °C. Add saturated NaHCO₃ dropwise with vigorous stirring. Gas evolution (CO₂) will be significant.
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Extraction: Extract with DCM. Wash organic layer with water and brine. Dry over Na₂SO₄.
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Purification: Flash chromatography (SiO₂).
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Characterization: ¹⁹F NMR is definitive. Expect a singlet (or AB quartet if chiral influence exists) around -90 to -110 ppm.
Critical Parameters & Troubleshooting (Expertise)
| Parameter | Optimal Condition | Failure Mode / Troubleshooting |
| Moisture Control | Strictly Anhydrous (Steps 1 & 4) | Step 4: Water reacts violently with DAST to form HF. Ensure solvents are dried over molecular sieves. |
| Cyclization Catalyst | AgNO₃ (10 mol%) | If reaction stalls, switch to AuCl₃ or AuCl(PPh₃)/AgOTf (1-5 mol%) for higher turnover frequency. |
| Ozonolysis Quench | DMS (excess) | Incomplete reduction leads to explosive ozonides. Ensure full warming to RT before concentration. |
| Fluorination Temp | 0 °C to RT | Heating DAST >50 °C poses an explosion hazard. If conversion is low, use Deoxofluor at 40 °C. |
Reaction Workflow Visualization
Figure 2: Step-by-step reaction workflow from piperidone to the difluoro-spirocycle.
Characterization Data Summary
For the N-Boc protected final compound:
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¹H NMR (400 MHz, CDCl₃):
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δ 3.80–3.60 (m, 2H, THF-CH₂-O).
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δ 3.50–3.30 (m, 4H, Piperidine N-CH₂).
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δ 2.40–2.20 (m, 2H, THF-CH₂-CF₂).
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δ 1.80–1.60 (m, 4H, Piperidine C-CH₂).
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δ 1.45 (s, 9H, Boc).
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¹³C NMR (100 MHz, CDCl₃):
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δ 154.5 (Boc C=O), 128.0 (t, J ~240 Hz, CF₂), 80.0 (Spiro-C), 65.2 (THF C-O), 40-50 (Piperidine carbons).
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¹⁹F NMR:
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δ -105.5 ppm (approx, t or m).
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References
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Tsukamoto, S., et al. (1995). "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin, 43(9), 1523–1529. Link
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Jia, H., et al. (2020).[3] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[3] Link
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Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
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Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context on spiro-synthesis strategies). Link
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
